molecular formula C20H22FN3OS2 B4192736 N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide

N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide

Cat. No. B4192736
M. Wt: 403.5 g/mol
InChI Key: YICSCMIBAHLNNP-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a derivative of adamantanecarboxamide and thiadiazole, which are known for their therapeutic properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or viruses.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide exhibits cytotoxic effects on cancer cells. It has also been shown to inhibit the replication of certain viruses and fungi. However, its effects on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits potent biological activity, making it a promising candidate for further research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide. These include:
1. Investigating its potential use in combination therapies for cancer treatment.
2. Studying its effects on other viruses and fungi.
3. Understanding its mechanism of action at the molecular level.
4. Investigating its potential use in the treatment of neurological disorders.
5. Developing more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antiviral, and antifungal properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS2/c21-16-3-1-12(2-4-16)11-26-19-23-18(27-24-19)22-17(25)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-11H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICSCMIBAHLNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=NS4)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide
Reactant of Route 3
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide
Reactant of Route 4
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide
Reactant of Route 5
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide
Reactant of Route 6
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide

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